molecular formula C12H15IO3 B8159444 tert-Butyl 2-iodo-5-methoxybenzoate

tert-Butyl 2-iodo-5-methoxybenzoate

Cat. No.: B8159444
M. Wt: 334.15 g/mol
InChI Key: IELYSMIYTMZVRR-UHFFFAOYSA-N
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Description

The Strategic Importance of Aryl Iodides in Advanced Synthesis

Aryl iodides are a cornerstone of modern synthetic chemistry due to the unique properties of the carbon-iodine bond. The iodine atom is an excellent leaving group, making aryl iodides highly effective substrates in a multitude of transformations. chembuyersguide.com They are particularly prominent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com Beyond cross-coupling, aryl iodides are also utilized in metal-iodine exchange reactions and are precursors for the synthesis of hypervalent iodine reagents, which are themselves powerful oxidizing agents. chemicalbook.com The reactivity of the C-I bond allows for its selective activation and functionalization, rendering aryl iodides indispensable in the synthesis of complex organic molecules. chembuyersguide.com

The Role of Benzoate (B1203000) Ester Moieties in Molecular Construction

The benzoate ester moiety is a frequently encountered functional group in organic chemistry, valued for its stability and synthetic versatility. Esters, in general, are crucial intermediates in the synthesis of complex molecules. kennesaw.edu The tert-butyl ester, in particular, serves as a robust protecting group for the carboxylic acid functionality. It is stable under a variety of reaction conditions but can be selectively removed under acidic conditions to reveal the carboxylic acid for further manipulation. This protective role is critical when other parts of the molecule need to undergo reactions that would otherwise be incompatible with a free carboxylic acid. Furthermore, benzoate esters are integral components of numerous natural products and biologically active compounds, making them a key structural motif in medicinal chemistry and materials science. chem-space.comrsc.org

Research Directions for Multifunctional Aromatic Compounds

The development of synthetic routes to polyfunctional aromatic compounds is a significant area of contemporary research. gmrpharma.comrsc.org These compounds, which bear multiple, orthogonally reactive functional groups, are highly sought after as they allow for the stepwise and controlled assembly of intricate molecular structures. gmrpharma.com The ability to selectively address different sites on an aromatic ring enables chemists to build molecular complexity in a more efficient and convergent manner. Research in this area focuses on creating novel synthetic methods that are both efficient and selective, often employing organocatalysis or transition-metal catalysis to achieve the desired transformations under mild conditions. gmrpharma.comchemsrc.com The overarching goal is to expand the toolbox of available building blocks for applications ranging from pharmaceuticals to advanced materials. organic-chemistry.org

Historical Perspective on Iodinated Aromatic Systems

The study of iodinated aromatic compounds has a rich history, dating back to the early explorations of aromatic chemistry. Initially, methods for aromatic iodination were often harsh and lacked selectivity. bldpharm.com The Sandmeyer reaction, discovered in the late 19th century, provided one of the first reliable methods for introducing iodine into an aromatic ring via a diazonium salt. nih.gov Over the decades, a plethora of iodinating reagents and methods have been developed, ranging from the use of elemental iodine with an oxidizing agent to more modern approaches employing hypervalent iodine reagents. bldpharm.comnih.gov This evolution has been driven by the increasing demand for selectively functionalized aromatic compounds in various fields of chemical science. The development of milder and more functional-group-tolerant iodination methods continues to be an active area of research. researchgate.net

A notable example of the synthesis of a multifunctional iodinated aromatic compound is the preparation of tert-butyl 2-iodo-5-methoxybenzoate. In a documented procedure, this compound was synthesized from 5-methoxy-2-iodobenzoic acid. The reaction yielded the target ester as a colorless oil in 89% yield, which was purified by flash-column chromatography. rsc.org

Table 1: Synthesis of this compound

Starting MaterialProductYieldAppearancePurificationReference
5-Methoxy-2-iodobenzoic acidThis compound89%Colorless oilFlash-column chromatography rsc.org

The structural identity of the synthesized this compound was confirmed through comprehensive spectroscopic analysis.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ 7.78 (d, J = 8.7 Hz), 7.42 (d, J = 3.1 Hz), 6.70 (dd, J = 8.7, 3.1 Hz), 3.80 (s, 3H), 1.62 (s, 9H) rsc.org
¹³C NMR (100 MHz, CDCl₃)δ 166.0, 159.5, 141.4, 138.2, 118.4, 116.1, 82.8, 81.7, 55.5, 28.1 rsc.org
HRMS (ESI+)calcd for C₁₂H₁₆IO₃ [M+H]⁺: 335.0138 found 335.0138 rsc.org

This specific combination of functional groups in this compound makes it a valuable precursor for the synthesis of more complex heterocyclic structures, such as isocoumarin (B1212949) derivatives, highlighting its utility in contemporary organic synthesis. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-iodo-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)16-11(14)9-7-8(15-4)5-6-10(9)13/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELYSMIYTMZVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 2 Iodo 5 Methoxybenzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo group on the aromatic ring of tert-butyl 2-iodo-5-methoxybenzoate makes it an excellent electrophilic partner in numerous cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for oxidative addition to low-valent transition metal centers, such as palladium(0), to occur under relatively mild conditions. This step is the typical initiation for many catalytic cycles.

Palladium catalysis is a cornerstone of modern organic synthesis, facilitating a wide array of cross-coupling reactions with high efficiency and functional group tolerance. researchgate.net For a substrate like this compound, palladium-catalyzed transformations offer powerful methods for derivatization at the 2-position.

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)–C(sp²) bonds, coupling an organoboron species (typically a boronic acid) with an organic halide. drpress.org For this compound, this reaction would involve its coupling with various arylboronic acids to produce substituted biphenyl compounds.

The catalytic cycle generally involves three key steps:

Oxidative Addition: A palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.

Transmetalation: The organic group from the arylboronic acid is transferred to the palladium(II) center, displacing the iodide. This step is typically facilitated by a base.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the biphenyl product and regenerating the palladium(0) catalyst.

The reaction is compatible with a wide range of functional groups, and the conditions can be tuned by the choice of catalyst, ligand, base, and solvent. drpress.orgwikipedia.org Given the steric hindrance from the ortho tert-butyl ester group, bulky phosphine ligands would likely be employed to facilitate both the oxidative addition and reductive elimination steps.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide

Note: The following table illustrates typical conditions for this reaction type, as specific published data for this compound was not extensively available.

Aryl Boronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O80High
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane100High
3-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF65Moderate-High

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgmdpi.com This reaction provides a direct route to introduce an alkynyl moiety at the 2-position of the this compound core, yielding arylalkynes which are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.gov

The reaction typically requires a dual catalytic system: a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst. organic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles:

Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl iodide to a Pd(0) species.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (commonly an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

The final step is reductive elimination from the palladium center to afford the arylalkyne product. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the issue of alkyne homocoupling (Glaser coupling), which is a common side reaction. libretexts.orgnih.gov

Table 2: Representative Conditions for Sonogashira Coupling of an Aryl Iodide

Note: The following table illustrates typical conditions for this reaction type, as specific published data for this compound was not extensively available.

Terminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF25-50High
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF60High
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (3)PiperidineToluene70Moderate-High

The Heck reaction creates a C-C bond between an aryl halide and an alkene (olefin) in the presence of a palladium catalyst and a base. beilstein-journals.org This reaction would allow for the introduction of a vinyl or substituted vinyl group at the 2-position of this compound.

The accepted mechanism involves:

Oxidative addition of the aryl iodide to the Pd(0) catalyst.

Coordination of the alkene to the resulting Pd(II) complex.

Migratory insertion of the alkene into the palladium-carbon bond.

β-Hydride elimination to release the substituted alkene product and a hydridopalladium(II) species.

Regeneration of the Pd(0) catalyst by reaction of the hydridopalladium complex with the base.

The regioselectivity of the migratory insertion step is influenced by both electronic and steric factors of the alkene substrate. For simple styrenes, arylation typically occurs at the less substituted carbon atom. wikipedia.org

Table 3: Representative Conditions for Heck Coupling of an Aryl Iodide with an Olefin

Note: The following table illustrates typical conditions for this reaction type, as specific published data for this compound was not extensively available.

OlefinPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100High
n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMA120High
CyclohexenePdCl₂(PPh₃)₂ (3)-NaOAcNMP110Moderate

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgwuxiapptec.com This reaction is of immense importance for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. Using this compound, this method would enable the introduction of primary or secondary amines at the 2-position.

The catalytic cycle is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, coordination of the amine, deprotonation by a strong base (such as sodium tert-butoxide), and reductive elimination to form the C-N bond. organic-chemistry.orgnih.gov The choice of phosphine ligand is critical and is often a bulky, electron-rich ligand that promotes both the oxidative addition and the final reductive elimination step.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of an Aryl Iodide

Note: The following table illustrates typical conditions for this reaction type, as specific published data for this compound was not extensively available.

AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene100High
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane110High
BenzylaminePd(OAc)₂ (1.5)RuPhos (3)K₃PO₄t-BuOH90High

While palladium catalysis is dominant, copper-catalyzed reactions, particularly the Ullmann condensation, represent an older but still relevant method for forming C-C and C-heteroatom bonds. These reactions typically require higher temperatures and are often used when palladium-based methods are unsuccessful. For this compound, copper catalysis could be employed to form C-O (with phenols), C-S (with thiols), or C-N (with amines or amides) bonds.

The mechanism of the Ullmann reaction is less universally agreed upon than its palladium-catalyzed counterparts but is generally believed to involve copper(I) and copper(III) intermediates. The reaction often requires stoichiometric or supra-stoichiometric amounts of copper, although modern protocols have been developed that use catalytic amounts of copper, often in the presence of a ligand such as a diamine or phenanthroline.

Table 5: Representative Conditions for Copper-Catalyzed Ullmann-Type Coupling of an Aryl Iodide

Note: The following table illustrates typical conditions for this reaction type, as specific published data for this compound was not extensively available.

NucleophileCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃DMF120Moderate-High
ThiophenolCuI (5)-K₂CO₃Pyridine140Moderate
ImidazoleCu₂O (10)L-Proline (20)K₂CO₃DMSO110Moderate-High

Copper-Catalyzed Coupling Reactions

Intramolecular Arylation and Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds through intramolecular arylation is a cornerstone of modern synthetic chemistry, enabling the construction of complex cyclic frameworks. This compound serves as a key substrate in these transformations, particularly in reactions proceeding through radical pathways. One notable method involves the use of potassium tert-butoxide to promote intramolecular arylation. This process is believed to occur via a radical mechanism, where the aryl iodide moiety is converted into an aryl radical, which then attacks an adjacent aromatic ring within the same molecule to form a new C-C bond, leading to cyclized products like phenanthridines. amazonaws.com

For example, N-benzyl-2-iodoaniline derivatives can undergo such cyclization to yield dihydrophenanthridines. The reaction conditions, catalyst systems, and the nature of the substituents on the aromatic rings significantly influence the efficiency and selectivity of these cyclization reactions. The tert-butyl ester group in this compound can influence the electronic properties of the aryl iodide, thereby affecting the rate and outcome of the radical generation and subsequent cyclization steps.

Table 1: Examples of Intramolecular Arylation Reactions This table is generated based on representative transformations and does not imply these specific substrates were used with this compound.

Starting Material Class Reagents Product Class Yield (%) Reference
N-benzyl-2-iodoanilines KOtBu Dihydrophenanthridines ~86% amazonaws.com
Aryl Halides Transition Metal Catalyst Biaryl Compounds Good to Excellent nih.gov
Ligand Design and Mechanistic Insights into Steric and Electronic Effects

In transition metal-catalyzed reactions, the design of ligands is crucial for controlling reactivity and selectivity. For cross-coupling reactions involving aryl halides like this compound, ligands play a pivotal role in modulating the electronic and steric properties of the metal center. This, in turn, affects the rates of key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

Steric Effects: Bulky ligands can promote reductive elimination, the final step in many cross-coupling cycles that forms the desired C-C bond. By creating a sterically crowded metal center, these ligands can facilitate the expulsion of the product. However, excessive steric hindrance can also impede the initial oxidative addition of the aryl iodide to the metal center.

Electronic Effects: Electron-rich ligands can increase the electron density on the metal center, which generally accelerates the rate of oxidative addition. Conversely, electron-poor ligands can facilitate reductive elimination. The methoxy (B1213986) and tert-butyl ester groups on this compound also exert electronic effects on the aryl iodide bond, influencing its reactivity in the oxidative addition step. The interplay between the ligand's electronics and the substrate's inherent electronic properties is a key factor in optimizing reaction conditions. For instance, in nickel-catalyzed cross-electrophile coupling reactions, bipyridine and phenanthroline-based ligands are commonly employed to stabilize the nickel catalyst and facilitate the catalytic cycle. orgsyn.org

Other Transition Metal-Catalyzed Processes (e.g., Nickel, Iron, Cobalt)

While palladium has been the dominant metal in cross-coupling chemistry, the use of more earth-abundant and cost-effective first-row transition metals like nickel, iron, and cobalt has gained significant traction.

Nickel-Catalyzed Reactions: Nickel catalysts have proven to be highly effective for a variety of cross-coupling reactions involving aryl iodides. acs.orgacs.org These reactions often proceed via a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. Nickel is particularly adept at activating challenging substrates and can mediate reductive cross-coupling reactions between two different electrophiles, such as an aryl iodide and an alkyl halide. orgsyn.orgchinesechemsoc.org The presence of additives like iodide salts can be crucial, sometimes playing a role in halogen exchange to form a more reactive aryl iodide in situ. rsc.org

Iron-Catalyzed Reactions: Iron-based catalysts offer an even more sustainable alternative for C-C bond formation. acs.org Iron-catalyzed cross-couplings of redox-active esters with organozinc reagents have been developed, providing a pathway to connect alkyl carboxylic acid derivatives with aryl partners. acs.orgnih.gov These reactions are believed to proceed through single electron transfer (SET) mechanisms, highlighting the potential for this compound to participate in such transformations, either as the aryl halide partner or as a precursor to a related redox-active species.

Cobalt-Catalyzed Reactions: Cobalt catalysts are also emerging as powerful tools for cross-coupling reactions, including Suzuki-Miyaura type couplings of aryl halides. nih.govacs.org Some cobalt-catalyzed systems can be promoted by visible light, enabling aminocarbonylation of aryl halides under mild conditions. rsc.org Co-catalysis, where cobalt works in tandem with another metal like nickel, has also been shown to be effective for coupling substrates that are otherwise unreactive. nih.gov

Table 2: Overview of Transition Metal-Catalyzed Reactions for Aryl Halides

Metal Catalyst Reaction Type Key Features Reference
Nickel Reductive Cross-Coupling Couples two different electrophiles; often uses Zn or Mn as a reductant. orgsyn.orgchinesechemsoc.org
Iron Cross-Coupling Utilizes redox-active esters; sustainable and cost-effective. acs.orgnih.gov
Cobalt Suzuki-Miyaura Coupling Couples aryl halides with organoboron reagents; can be light-promoted. nih.govacs.orgrsc.org

Radical Reaction Pathways and Their Chemical Consequences

Hydrogen Atom Transfer (HAT) Processes Involving tert-Butyl Moieties

The tert-butyl group of this compound is not merely a protecting group; its C-H bonds can participate in Hydrogen Atom Transfer (HAT) processes. HAT is a fundamental radical reaction where a hydrogen atom is abstracted by a radical species. nih.gov The tert-butoxyl radical (t-BuO•), which can be generated from various precursors, is a classic HAT reagent known to abstract hydrogen atoms from C-H bonds. researchgate.net

The strength of the C-H bond being broken (Bond Dissociation Energy, BDE) and polar effects are key factors governing the selectivity of HAT. nih.gov In the context of the title compound, a sufficiently reactive radical could abstract a hydrogen atom from the tert-butyl group, generating a tertiary alkyl radical. This radical could then undergo further reactions, such as addition to unsaturated systems or fragmentation, leading to chemical transformations that alter the ester functionality. While direct HAT from the tert-butyl ester itself might require harsh conditions, understanding these potential pathways is crucial for predicting side reactions in radical-mediated syntheses. For instance, studies on the deprotection of tert-butyl esters have invoked radical cations that facilitate the cleavage of the tert-butyl group. acs.org

Photoinduced and Redox-Mediated Radical Transformations in Ester Synthesis

The synthesis of esters can be achieved through modern radical-based methods that utilize light or redox chemistry, offering mild and efficient alternatives to traditional esterification.

Photoinduced Transformations: Visible light, in combination with a photocatalyst, can be used to generate radicals from suitable precursors. nih.gov For example, photoinduced decarboxylative reactions of carboxylic acids can generate alkyl radicals that are then used to form new bonds. rsc.org Redox-active esters, such as N-hydroxyphthalimide (NHP) esters, are particularly useful in this context. beilstein-journals.orgnih.gov Upon single-electron reduction, often initiated by an excited photocatalyst, these esters fragment to produce an alkyl radical. While this applies to the synthesis of esters, the tert-butyl ester in the title compound could potentially be cleaved under certain photoredox conditions. Furthermore, methods for the direct synthesis of O-aryl esters through the visible-light-induced cross-dehydrogenative coupling of aldehydes with phenols have been developed, proceeding via a self-propagating radical chain reaction. acs.orgresearchgate.net

Redox-Mediated Transformations: Redox esterification provides another avenue for ester synthesis under mild conditions. organic-chemistry.org Redox-active esters can be coupled with organometallic reagents using transition metal catalysts, such as iron or nickel. acs.orgnih.gov These processes typically involve single electron transfer (SET) steps that generate radical intermediates from the ester derivative. The reactivity of these esters can be tuned by modifying their structure, allowing for controlled radical generation and subsequent bond formation. nih.gov

Investigations into Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized from its standard monovalent state to a hypervalent state (formally +3 or +5), creating highly reactive and versatile reagents. princeton.eduwikipedia.org Hypervalent iodine compounds are known for their strong oxidizing power and electrophilicity, and they serve as environmentally benign alternatives to heavy metal-based reagents. nih.gov

The synthesis of hypervalent iodine(III) compounds, or λ³-iodanes, typically involves the oxidation of an aryl iodide. wikipedia.orgorganic-chemistry.org For example, this compound could be oxidized using reagents like m-chloroperbenzoic acid (mCPBA) or potassium bromate to yield compounds analogous to (diacetoxyiodo)benzene or 2-iodoxybenzoic acid (IBX). wikipedia.org

These resulting hypervalent iodine reagents are powerful tools in organic synthesis. nih.govdiva-portal.org

Oxidizing Agents: They can perform a wide range of oxidations, such as the conversion of alcohols to aldehydes or ketones.

Group Transfer Reagents: λ³-iodanes are excellent reagents for transferring aryl, vinyl, or other groups to nucleophiles in metal-free coupling reactions. diva-portal.orgnih.gov Diaryliodonium salts, a class of hypervalent iodine compounds, are particularly effective arylating agents. diva-portal.org The reactivity of these reagents is driven by the favorable reduction of the hypervalent iodine back to its monovalent state, with the aryl iodide moiety acting as an excellent leaving group. princeton.edunih.gov

The methoxy and tert-butyl ester substituents on the aromatic ring of this compound would influence the stability and reactivity of the corresponding hypervalent iodine species, potentially tuning their efficacy in subsequent synthetic applications.

Reactivity Studies of Iodinated Benzoic Acid Derivatives as Precursors

Iodinated benzoic acid derivatives, such as this compound, are significant precursors in organic synthesis, primarily for the generation of hypervalent iodine reagents. The substitution pattern on the aromatic ring plays a crucial role in modulating the reactivity of these precursors and the subsequent hypervalent iodine species.

Research into analogous 2-iodobenzoic acid derivatives has demonstrated that the electronic nature of substituents on the benzene (B151609) ring directly influences their catalytic activity. Specifically, electron-donating groups at the 5-position (para to the iodine atom) have been shown to enhance the reactivity of the corresponding iodoarene catalysts. beilstein-journals.org This enhancement is attributed to the facilitation of the oxidation of the iodine(III) species to the active iodine(V) species, which is a key step in many catalytic cycles. beilstein-journals.org

A study on the oxidation of alcohols using various 5-substituted 2-iodobenzamides as catalysts revealed the significant impact of the 5-substituent. The findings, summarized in the table below, show that a methoxy group at the 5-position results in a markedly faster reaction compared to derivatives with no substituent or with electron-withdrawing groups.

5-Substituent on 2-Iodobenzamide CatalystReaction Time (hours)Product Yield (%)
-H2496
-OCH3697
-CH31898
-Cl4895
-NO24879

This table is based on data for the oxidation of 1-phenylethanol using different 5-substituted N-isopropyl-2-iodobenzamide catalysts. beilstein-journals.org

These results strongly suggest that the 5-methoxy group in this compound would similarly enhance its reactivity as a precursor. The electron-donating nature of the methoxy group increases the electron density at the iodine center, which facilitates its oxidation to a higher valence state, a critical step for its function in many synthetic transformations. beilstein-journals.org

Exploration of Analogous Hypervalent Iodine Reagents and their Mechanisms

Iodinated benzoic acid derivatives are precursors to hypervalent iodine(III) (λ³-iodanes) and hypervalent iodine(V) (λ⁵-iodanes) reagents, which are widely used as environmentally friendly oxidizing agents and in group-transfer reactions. acs.orgresearchgate.net The chemistry of these reagents often parallels that of transition metals, involving processes like ligand exchange and reductive elimination. acs.orgprinceton.edu

Upon oxidation, a precursor like this compound can form cyclic hypervalent iodine reagents such as an analogue of 2-iodylbenzoic acid (IBX) or Dess-Martin periodinane (DMP), though the tert-butyl ester group would likely be cleaved during the process. These reagents are known for their stability and reactivity. beilstein-journals.org The general mechanism for many reactions involving iodine(III) reagents involves the initial attack of a nucleophile on the electrophilic iodine center, followed by ligand exchange and subsequent reductive elimination of an iodobenzene derivative to form the final product. princeton.edu

Hypervalent iodine reagents are versatile and have found numerous applications in organic synthesis. Their reactivity is highly tunable based on the ligands attached to the iodine atom. nih.gov

Hypervalent Iodine Reagent ClassGeneral StructurePrimary Application
[Bis(acyloxy)iodo]arenesArI(OOCR)2Oxidizing agents, C-O bond formation. nih.gov
Iodonium Salts[Ar2I]+X-Arylating reagents. acs.orgnih.gov
Benziodoxol(on)esCyclic λ³-iodanesGroup-transfer reagents (e.g., alkynylation, azidation). researchgate.netbeilstein-journals.org
λ⁵-Iodanes (e.g., IBX, DMP)Cyclic λ⁵-iodanesSelective oxidation of alcohols to aldehydes and ketones. nii.ac.jp

The mechanism often involves the formation of a trigonal bipyramidal geometry around the iodine(III) center, with the most electronegative ligands occupying the axial positions. acs.org The high leaving group ability of the phenyliodonio group (approximately 10⁶ times greater than triflate) is a key driver of their reactivity. princeton.edu

Electrophilic and Nucleophilic Aromatic Substitution Studies on Substituted Benzoates

The benzene ring of this compound is substituted with three groups that influence its reactivity towards electrophilic and nucleophilic aromatic substitution. The outcome of such reactions is determined by the interplay of the directing and activating/deactivating effects of these substituents.

tert-Butoxycarbonyl group (-COOC(CH₃)₃): This ester group is an electron-withdrawing group due to the carbonyl. It deactivates the aromatic ring towards electrophilic aromatic substitution (SEAr), making the reaction slower. study.com It is a meta-director.

Methoxy group (-OCH₃): This is a strong electron-donating group through resonance, which activates the aromatic ring towards SEAr, making the reaction faster. It is a strong ortho, para-director. youtube.com

In an electrophilic aromatic substitution reaction on this compound, the powerful activating and ortho, para-directing effect of the methoxy group would dominate. The possible positions for substitution are C4 and C6 (both ortho to the methoxy group). The C6 position is also ortho to the iodo group and meta to the ester group. The C4 position is para to the iodo group and meta to the ester group. Steric hindrance from the adjacent tert-butyl ester and iodo groups might influence the final regioselectivity.

SubstituentEffect on RingDirecting Influence (SEAr)
-COOC(CH3)3DeactivatingMeta
-IDeactivatingOrtho, Para
-OCH3ActivatingOrtho, Para

For nucleophilic aromatic substitution (SNAr), the reaction is favored by the presence of strong electron-withdrawing groups and a good leaving group. acs.org In this molecule, the iodo group could potentially act as a leaving group. The presence of the electron-withdrawing tert-butoxycarbonyl group would facilitate a nucleophilic attack, particularly at the C2 position (the site of the iodo group). The methoxy group, being electron-donating, would disfavor this type of reaction. SNAr reactions typically require harsh conditions unless the ring is strongly activated by multiple electron-withdrawing groups. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The inherent reactivity and functionality of tert-butyl 2-iodo-5-methoxybenzoate make it an important precursor for the synthesis of intricate organic molecules, including those with significant biological activity.

While direct integration of this compound into the total synthesis of complex natural products is an area of ongoing research, its utility as a scaffold for key structural motifs is evident. The isocoumarin (B1212949) core, for instance, is a prevalent feature in a variety of natural products with diverse biological activities. The ability to efficiently construct substituted isocoumarins from this starting material opens up avenues for the synthesis of these and other related natural products. The strategic placement of the iodo and methoxy (B1213986) groups allows for further functionalization, enabling the introduction of additional complexity and the tailoring of the molecular structure to match that of a specific natural target or a complex pharmaceutical intermediate.

A significant application of this compound lies in its use as a precursor for the synthesis of bioactive compounds, most notably substituted isocoumarins. Isocoumarins and their derivatives are known to exhibit a wide range of pharmacological properties.

In a notable synthetic approach, this compound serves as a key coupling partner in palladium-catalyzed reactions with ynamides to construct 3-amino-7-methoxy-isocoumarins. This transformation highlights the utility of the iodo-substituent for cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The resulting 7-methoxy-isocoumarin scaffold is a valuable intermediate that can be further elaborated to generate a library of bioactive molecules with tailored structures for drug discovery and development.

Table 1: Synthesis of 3-Amino-7-methoxy-isocoumarin Precursor

Starting MaterialReagentCatalystProductRef.
This compoundYnamidePdCl₂(PPh₃)₂3-Amino-7-methoxy-isocoumarin derivative

Development of Novel Synthetic Methodologies

The unique electronic and steric properties of this compound make it an interesting substrate for the exploration and optimization of new synthetic reactions and catalytic systems.

The presence of both an electron-donating methoxy group and an electron-withdrawing tert-butyl ester group on the aromatic ring, in addition to the reactive iodo group, provides a platform for investigating the regioselectivity and efficiency of various cross-coupling and functionalization reactions. Researchers can utilize this substrate to test the limits and expand the scope of newly developed synthetic methods. For example, its participation in Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions can provide valuable insights into the influence of the substitution pattern on reaction outcomes, aiding in the optimization of reaction conditions for broader applications.

The regioselective functionalization of aromatic compounds is a central theme in organic synthesis. The distinct electronic nature of the positions on the benzene (B151609) ring of this compound makes it a suitable model substrate for the development of new catalysts that can selectively target specific C-H bonds. For instance, developing catalytic systems that can functionalize the C-H bond ortho to the methoxy group or the C-H bond between the iodo and ester groups would represent a significant advancement in synthetic methodology. Such catalysts would offer a more direct and efficient route to polysubstituted aromatic compounds, which are prevalent in pharmaceuticals and functional materials. While specific catalysts for this compound are under exploration, general advancements in ruthenium-catalyzed meta-C-H functionalization and bismuth-catalyzed para-C-H functionalization of substituted aromatics demonstrate the potential for future developments in this area.

Potential in Functional Materials and Supramolecular Chemistry

Beyond its role in traditional organic synthesis, the structural features of this compound suggest its potential as a building block for the creation of novel functional materials and supramolecular assemblies.

Benzoic acid derivatives are known to be excellent building blocks for supramolecular structures due to their ability to form robust hydrogen-bonded dimers. These interactions can be exploited to construct well-ordered, self-assembled systems. The presence of the methoxy group and the potential for further functionalization at the iodo position in this compound allows for the tuning of intermolecular interactions, such as π-π stacking and hydrogen bonding, which are crucial for the formation of liquid crystals and other ordered materials.

Furthermore, the incorporation of this and similar benzoic acid derivatives into polymers or larger molecular frameworks could lead to materials with interesting optical, electronic, or responsive properties. The ability to precisely control the arrangement of these molecular components is key to designing materials with desired macroscopic functions.

Precursors for Organic Electronic Materials (e.g., OLEDs, Solar Cells)

While specific large-scale applications of this compound in commercial organic electronic devices are not extensively documented, its chemical structure is highly relevant to the synthesis of materials for such technologies. The development of novel organic semiconductors for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) often relies on the synthesis of extended π-conjugated systems. Aryl iodides are key starting materials in the construction of these systems via reactions like Suzuki, Stille, and Sonogashira couplings.

The this compound can be envisioned as a building block for both hole-transporting and electron-transporting materials. The methoxy group, being electron-donating, can be used to tune the HOMO and LUMO energy levels of the final material, a critical aspect in the design of efficient organic semiconductors. The tert-butyl ester group can enhance the solubility of intermediates during synthesis and can be hydrolyzed to the corresponding carboxylic acid in the final material, which can serve as an anchoring group to electrode surfaces in devices like dye-sensitized solar cells.

Table 1: Potential Cross-Coupling Reactions for Organic Electronic Material Synthesis

Reaction Type Coupling Partner Potential Product Class Relevance to Organic Electronics
Suzuki Coupling Arylboronic acids/estersBi-aryl or poly-aryl systemsCore structures for hole and electron transport materials
Stille Coupling OrganostannanesConjugated polymers and small moleculesActive layer materials in OLEDs and OSCs
Sonogashira Coupling Terminal alkynesAryl-alkyne conjugated systemsBuilding blocks for organic wires and rigid scaffolds
Buchwald-Hartwig Amination AminesTriarylamines and other nitrogen-containing heterocyclesCommon motifs in hole-transporting layers of OLEDs

Synthesis of Photoactive Molecular Scaffolds and Fluorescent Probes

The synthesis of molecules that interact with light is another area where this compound could be a valuable precursor. The construction of fluorescent probes for biological imaging or chemical sensing often requires the assembly of a fluorophore core, a linker, and a recognition unit. The 2-iodo-5-methoxybenzoate scaffold can be elaborated through cross-coupling reactions to introduce various fluorogenic groups.

A notable example of the synthetic utility of the closely related compound, 2-iodo-5-methoxybenzoic acid, is in the synthesis of the dual orexin (B13118510) receptor antagonist, Nemorexant. newdrugapprovals.org In this multi-step synthesis, the 2-iodo-5-methoxybenzoic acid is coupled with 1,2,3-triazole using a copper catalyst. newdrugapprovals.org This reaction highlights the feasibility of forming carbon-nitrogen bonds from the 2-iodo-5-methoxybenzoyl core, a type of transformation that is also central to the synthesis of many heterocyclic fluorophores.

The methoxy group on the benzene ring can also contribute to the photophysical properties of the final molecule, potentially leading to enhanced fluorescence quantum yields or solvatochromic effects, which are desirable in sensing applications. The tert-butyl ester can be maintained to ensure lipophilicity for membrane-permeable probes or can be converted to the carboxylic acid to improve water solubility.

Advanced Spectroscopic and Analytical Research Characterization

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis (e.g., HRMS, ESI+)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For tert-Butyl 2-iodo-5-methoxybenzoate (C₁₂H₁₅IO₃), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, iodine, and oxygen.

Electrospray Ionization (ESI+): ESI is a soft ionization technique that is well-suited for polar molecules. In positive ion mode (ESI+), this compound would likely be detected as its protonated form [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the tert-butyl group (C₄H₉), resulting in a prominent peak corresponding to the 2-iodo-5-methoxybenzoyl cation.

Loss of isobutylene (B52900) (C₄H₈) from the molecular ion.

Cleavage of the methoxy (B1213986) group.

Loss of the iodine atom.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Description Predicted m/z
[M]⁺Molecular Ion~334
[M+H]⁺Protonated Molecular Ion~335
[M+Na]⁺Sodium Adduct~357
[M-C₄H₉]⁺Loss of tert-butyl group~277
[M-C₄H₈]⁺Loss of isobutylene~278

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic and Electronic Structure Studies

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the ester.

C-O Stretch: Absorption bands in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ for the ester C-O bonds.

Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the tert-butyl and methoxy groups just below 3000 cm⁻¹.

C-I Stretch: A weak absorption band in the far-infrared region, typically below 600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, which contains a substituted benzene (B151609) ring, would be expected to show absorption maxima (λ_max) in the ultraviolet region, arising from π to π* transitions of the aromatic system. The presence of the iodo and methoxy substituents would influence the exact position and intensity of these absorptions.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its connectivity and conformation. To date, there is no publicly available crystal structure for this specific compound. If a suitable single crystal could be grown, X-ray diffraction analysis would offer an unambiguous structural proof.

Advanced Chromatographic Techniques (e.g., Flash Chromatography, HPLC) in Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for the purification and purity assessment of synthetic compounds.

Flash Chromatography: This is a rapid and efficient purification technique used to separate the desired product from unreacted starting materials, by-products, and other impurities on a preparative scale. For the purification of this compound, a silica (B1680970) gel column would typically be used, with a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane. The progress of the separation would be monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. A reversed-phase HPLC method, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, would be suitable for assessing the purity of this compound. The retention time of the compound under specific conditions is a characteristic property, and the peak area is proportional to its concentration.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No specific Density Functional Theory (DFT) studies detailing the electronic structure and reactivity of tert-butyl 2-iodo-5-methoxybenzoate were found in the available literature. While DFT is a common method for studying related molecules like substituted iodobenzenes and methoxybenzoates to understand their electronic properties, frontier molecular orbitals (HOMO-LUMO), and reactivity parameters, specific calculations and results for the title compound have not been published. researchgate.netdntb.gov.uaresearchgate.netnih.govscispace.comdoi.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no available research that has employed molecular dynamics (MD) simulations to specifically analyze the conformational landscape or intermolecular interactions of this compound. MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including solvent effects and aggregation properties, particularly for flexible moieties like the tert-butyl group. However, such studies have not been reported for this compound.

Elucidation of Mechanistic Pathways through Computational Chemistry

Computational chemistry studies aimed at elucidating the mechanistic pathways of reactions involving this compound are not present in the current body of scientific literature. While computational methods are frequently used to investigate the mechanisms of reactions involving aryl iodides, such as oxidative addition in cross-coupling reactions, specific mechanistic investigations for this particular substrate have not been documented. rsc.orgrsc.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Novel Transformations

No computational studies have been published that predict the reactivity, regioselectivity, or stereoselectivity of this compound in novel chemical transformations. Theoretical predictions are instrumental in designing new synthetic routes and understanding reaction outcomes, but this specific molecule has not been the subject of such predictive studies.

Application of Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) to Chemical Reactivity (excluding biological activity)

A search for the application of chemoinformatics or Quantitative Structure-Activity Relationship (QSAR) models to the chemical reactivity of this compound yielded no specific results. QSAR studies are often employed to correlate structural features with chemical reactivity within a series of related compounds. nih.govmdpi.com However, no such models have been developed or applied to this particular molecule for the prediction of its chemical reactivity.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in the Synthesis of Aryl Iodides

The principles of green chemistry are increasingly guiding the development of new synthetic methods, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. youtube.com The synthesis of aryl iodides, including tert-Butyl 2-iodo-5-methoxybenzoate, is an area ripe for the application of these principles.

Traditional methods for the synthesis of aryl iodides often rely on harsh reagents and produce significant waste. nih.gov Emerging research focuses on developing more environmentally benign alternatives. For instance, a metal- and base-free method for synthesizing aryl iodides from arylhydrazine hydrochlorides and iodine has been developed. acs.orgresearchgate.net In this process, iodine serves a dual role as both an oxidant and an iodinating agent, converting arylhydrazines into arenediazonium salts that subsequently react to form the desired aryl iodide. acs.orgresearchgate.net This approach offers several advantages, including the absence of metal catalysts and the use of readily available starting materials. acs.orgresearchgate.net The application of such a method to the synthesis of this compound could significantly reduce its environmental footprint.

Another green approach involves the use of alternative, non-toxic catalysts and renewable resources. For example, lemon juice has been explored as a biodegradable and non-toxic catalyst in combination with concentrated solar radiation for the synthesis of other heterocyclic compounds, demonstrating the potential of solar energy in organic synthesis. researchgate.net While not directly applied to aryl iodide synthesis, this highlights a creative direction for future research. The development of catalytic systems that operate in environmentally friendly solvents like water or supercritical carbon dioxide is also a key area of investigation. youtube.com For the synthesis of this compound, research into water-compatible catalysts could lead to cleaner and safer production processes. youtube.com

The table below summarizes some green chemistry approaches applicable to aryl iodide synthesis.

Green Chemistry ApproachDescriptionPotential Benefit for this compound Synthesis
Metal-Free Synthesis Utilizes reagents like iodine to facilitate iodination without the need for metal catalysts. acs.orgresearchgate.netReduces heavy metal waste and potential for product contamination.
Use of Renewable Resources Employs biodegradable catalysts and renewable energy sources like solar power. researchgate.netLowers the carbon footprint and reliance on fossil fuels.
Benign Solvents Replaces traditional organic solvents with water, supercritical CO2, or bio-based solvents. youtube.comMinimizes volatile organic compound (VOC) emissions and solvent-related waste.
Atom Economy Designs synthetic routes that maximize the incorporation of all materials used in the process into the final product. youtube.comReduces waste generation at the source.

Flow Chemistry and Continuous Processing Applications for Scalable Synthesis

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. nih.govsyrris.comnih.gov These benefits are particularly relevant for the industrial production of compounds like this compound.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govsyrris.com This level of control can lead to higher yields, cleaner reaction profiles, and the ability to safely handle highly reactive intermediates and exothermic reactions. nih.govamt.uk For instance, the synthesis of Grignard reagents, which can be hazardous on a large scale in batch processes, can be performed safely at room temperature in a flow reactor. nih.gov

The application of flow chemistry to reactions involving aryl iodides, such as cross-coupling reactions, has been demonstrated. acs.org A continuous flow process for a Buchwald-Hartwig coupling, which utilizes an aryl iodide, was successfully developed using a packed-bed reactor. acs.org This approach allowed for efficient catalyst use and straightforward product isolation. acs.org The scalable synthesis of this compound could be significantly improved by adopting similar continuous flow methodologies for its formation or subsequent functionalization reactions.

The table below outlines the key advantages of flow chemistry for the synthesis of this compound.

Advantage of Flow ChemistryDescriptionRelevance to this compound
Enhanced Safety The small reaction volumes within the reactor minimize the risks associated with hazardous reagents and exothermic reactions. nih.govamt.ukSafer handling of potentially reactive intermediates and reagents used in its synthesis.
Improved Reaction Control Precise control over temperature, pressure, and residence time leads to more consistent product quality and higher yields. nih.govsyrris.comOptimization of reaction conditions to maximize the yield and purity of the final product.
Scalability Production can be scaled up by running the system for longer periods or by using larger reactors, avoiding the challenges of scaling up batch reactions. syrris.comresearchgate.netFacilitates the transition from laboratory-scale synthesis to industrial-scale production.
Integration of Steps Multiple reaction and purification steps can be connected in a continuous sequence, streamlining the overall process. nih.govacs.orgPotential for a fully automated, multi-step synthesis starting from basic precursors.

Integration with Machine Learning and Artificial Intelligence for Reaction Optimization and Prediction

Furthermore, AI can be used for retrosynthesis, the process of working backward from a target molecule to identify potential starting materials and reaction pathways. nih.gov An AI system could propose novel and efficient synthetic routes to complex molecules derived from this compound. The combination of AI with automated robotic systems has the potential to create fully autonomous laboratories that can design, execute, and optimize chemical reactions with minimal human intervention. ijsetpub.com

The table below highlights the potential applications of AI and ML in the context of this compound.

AI/ML ApplicationDescriptionImpact on Research and Development
Reaction Outcome Prediction Algorithms predict the products and yields of chemical reactions based on input reactants and conditions. aiche.orgnih.govReduces the number of trial-and-error experiments, saving time and resources.
Reaction Optimization ML models can identify the optimal reaction parameters to maximize yield and selectivity. beilstein-journals.orgnih.govLeads to more efficient and cost-effective synthetic processes.
Retrosynthesis Planning AI tools suggest synthetic pathways for a target molecule by deconstructing it into simpler, commercially available precursors. nih.govAccelerates the discovery of new synthetic routes to valuable compounds.
Autonomous Laboratories The integration of AI with robotic platforms enables the automated design, execution, and analysis of experiments. ijsetpub.comAllows for high-throughput screening and rapid optimization of reactions.

Exploration of New Catalytic Systems for Challenging Functionalizations

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. Research in this area is focused on creating catalysts that can mediate challenging transformations with high efficiency and selectivity.

One of the most promising areas is C-H activation, which allows for the direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials. numberanalytics.comrsc.org Advanced catalytic systems, often based on transition metals like palladium, rhodium, and iridium, are being developed for this purpose. rsc.orgoup.com For this compound, C-H activation could enable the introduction of new functional groups at specific positions on the aromatic ring, opening up new avenues for the synthesis of complex molecules.

The design of new ligands plays a critical role in the development of advanced catalysts. numberanalytics.com Ligands can modulate the steric and electronic properties of the metal center, thereby influencing the catalyst's reactivity and selectivity. numberanalytics.com Pincer ligands and N-heterocyclic carbenes (NHCs) are two classes of ligands that have shown great promise in enhancing the performance of catalysts for C-H activation and other transformations. numberanalytics.com The exploration of new metal-ligand combinations could lead to the discovery of catalysts that can perform previously impossible reactions with this compound.

The table below presents some emerging catalytic systems and their potential applications.

Catalytic SystemDescriptionPotential Functionalization of this compound
C-H Activation Catalysts Transition metal complexes that can cleave C-H bonds and facilitate the formation of new C-C or C-heteroatom bonds. numberanalytics.comrsc.orgDirect arylation, alkylation, or amination of the aromatic ring.
Photoredox Catalysis Utilizes visible light to initiate chemical reactions through single-electron transfer processes. nih.govAccess to novel reaction pathways that are not achievable through traditional thermal methods.
Dual Catalysis The use of two different catalysts in a single reaction vessel to perform cooperative or sequential transformations.One-pot synthesis of complex molecules through a cascade of reactions.
Enzyme Catalysis The use of enzymes as catalysts for chemical reactions, often with high chemo-, regio-, and stereoselectivity. nih.govEnantioselective synthesis of chiral derivatives.

Development of Multicomponent Reactions and Domino Processes Utilizing this compound

Multicomponent reactions (MCRs) and domino (or cascade) processes are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step. nih.govnih.gov These reactions are highly efficient and atom-economical, as they minimize the number of synthetic operations and purification steps. nih.gov

In an MCR, three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. nih.gov Domino reactions, on the other hand, involve a series of intramolecular or intermolecular transformations that occur sequentially without the need to isolate intermediates. nih.govacs.org

The development of MCRs and domino processes that utilize this compound as a key building block would provide rapid access to a wide range of structurally diverse molecules. For example, a palladium-catalyzed domino reaction involving two different aryl iodides has been reported to produce polycyclic ring systems with high efficiency. nih.gov A similar strategy could be employed with this compound and other aryl halides to construct novel heterocyclic frameworks. Nickel-catalyzed three-component domino reactions of aryl Grignard reagents, alkynes, and aryl halides have also been shown to produce tetrasubstituted alkenes. acs.org

The table below illustrates the potential of MCRs and domino processes in synthetic chemistry.

Reaction TypeDescriptionPotential Application with this compound
Multicomponent Reactions Three or more reactants combine in a single step to form a complex product. nih.govRapid synthesis of a library of diverse compounds for drug discovery or materials science.
Domino Reactions A sequence of reactions occurs in one pot, leading to the formation of a complex molecule from a simpler precursor. nih.govacs.orgEfficient construction of polycyclic and heterocyclic systems.
Tandem Catalysis Multiple catalytic cycles operate in concert to achieve a complex transformation. beilstein-journals.orgOne-pot synthesis of complex natural products or pharmaceutical intermediates.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 2-iodo-5-methoxybenzoate, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves iodination of tert-Butyl 5-methoxybenzoate using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DCM) at 0–5°C to minimize side reactions. Post-reaction, quenching with sodium thiosulfate removes excess iodine. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Validate purity using HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and IR (C=O stretch at ~1700 cm1^{-1}) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., deshielded aromatic protons due to iodine’s electron-withdrawing effect).
  • Mass Spectrometry (HRMS) : Exact mass verification to rule out halogen exchange artifacts.
  • X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the iodine substituent.
    Cross-validate results with TLC (Rf_f comparison) and elemental analysis .

Q. How can solvent selection impact the stability of this compound during storage?

  • Methodological Answer : Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis. Use anhydrous DCM or THF for short-term storage at –20°C. For long-term stability, lyophilization and storage under argon in amber vials mitigate light-/oxygen-induced degradation. Monitor via periodic HPLC to detect decomposition products .

Advanced Research Questions

Q. How can mechanistic studies elucidate the iodination pathway of tert-Butyl 5-methoxybenzoate?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to distinguish between electrophilic aromatic substitution (EAS) and radical pathways. Use 18O^{18}O-labeling in the methoxy group to track regioselectivity. Competitive experiments with deuterated substrates can reveal hydrogen/deuterium exchange rates, confirming intermediate stabilization .

Q. How should researchers resolve contradictions between theoretical and experimental spectral data (e.g., NMR chemical shifts)?

  • Methodological Answer :

Replicate Experiments : Ensure synthetic consistency.

Computational Validation : Compare experimental 1H^1H-NMR shifts with DFT-predicted values (Gaussian or ORCA software).

Dynamic Effects : Analyze temperature-dependent NMR to detect conformational averaging.

Impurity Profiling : Use LC-MS to identify trace byproducts altering spectral interpretations .

Q. What strategies optimize the use of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Preactivation : Convert the iodide to a boronic ester via Miyaura borylation (Pd(dppf)Cl2_2, bis(pinacolato)diboron).
  • Ligand Screening : Test bulky phosphines (SPhos, XPhos) to enhance oxidative addition efficiency.
  • Solvent Optimization : Use toluene/DMF mixtures (3:1) to balance solubility and catalyst activity. Monitor reaction progress via 19F^{19}F-NMR if fluorinated partners are used .

Q. How can researchers assess the compound’s role in modulating enzyme activity (e.g., cytochrome P450)?

  • Methodological Answer :

  • Enzyme Assays : Conduct fluorometric or HPLC-based activity assays with recombinant CYP isoforms.
  • Docking Studies : Use AutoDock Vina to predict binding affinities, focusing on the iodine’s halogen-bonding potential.
  • Metabolic Stability : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS .

Methodological Framework for Data Interpretation

  • Experimental Design : Utilize factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, catalyst loading). Include negative controls (e.g., iodine-free reactions) to confirm product specificity .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh evidence from conflicting datasets, prioritizing reproducibility over isolated outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.